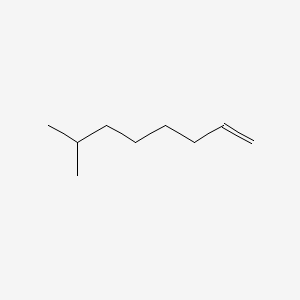
7-Methyl-1-octene
Cat. No. B8746837
Key on ui cas rn:
13151-06-9
M. Wt: 126.24 g/mol
InChI Key: YKHFZRXJMPLNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04036858
Procedure details


Under a protective gas, 20 g. (0.82 gram atom) of magnesium filings in 150 ml. of tetrahydrofuran is charged into a 1-liter three-necked flask. Within about 60 minutes, 120 g. (0.73 mole) of 1-bromo-4-methylpentane in 270 ml. of tetrahydrofuran is added dropwise to the reaction mixture so that a reaction temperature of 60° C. evolves. The agitation is continued for another 11/2 hours at 50° C. The thus-formed Grignard compound is separated from the unreacted magnesium by means of a glass pipette and transferred into a dropping funnel placed on top of a 2-liter three-necked flask. This flask is to be used for dissolving 84.0 g. (0.7 mole) of allyl bromide in 620 ml. of tetrahydrofuran and for combining this solution with 2.5 millimoles of Li2CuCl4 (as a 0.1-molar solution in THF). Within 60 minutes, the Grignard solution is to be dropped under stirring to this mixture, which latter has been cooled to -10° to -5° C. The reaction mixture is maintained at 0° C. for another 11/2 hours before Grignard compound is gently decomposed with saturated ammonium chloride solution (or about 50 ml. of water). The organic phase is separated, the residue is extracted repeatedly with ether, and the combined, olefin-containing phases are dried over sodium sulfate. After the solvents have been evaporated, 7-methyl-1-octene can be obtained in the pure form by fractionation over a Vigreux attachment or a column:





[Compound]
Name
Li2CuCl4
Quantity
2.5 mmol
Type
reactant
Reaction Step Six

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven





Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].[CH2:9](Br)[CH:10]=[CH2:11].[Cl-].[NH4+]>C1COCC1.O>[CH3:7][CH:6]([CH3:8])[CH2:5][CH2:4][CH2:3][CH2:11][CH:10]=[CH2:9] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.82 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0.73 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0.7 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Step Six
[Compound]
|
Name
|
Li2CuCl4
|
|
Quantity
|
2.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring to this mixture, which latter
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thus-formed Grignard compound is separated from the unreacted magnesium by means of a glass pipette
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred into a dropping funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed on top of a 2-liter three-necked flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This flask is
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
for dissolving 84.0 g
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Within 60 minutes
|
|
Duration
|
60 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to be dropped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
has been cooled to -10° to -5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted repeatedly with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
olefin-containing phases
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
are dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvents have been evaporated
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCCCC=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
